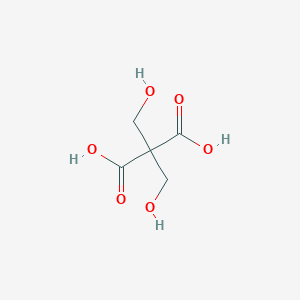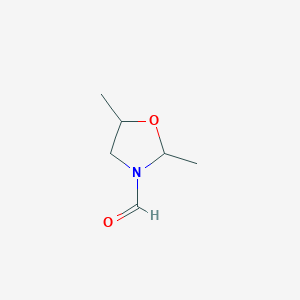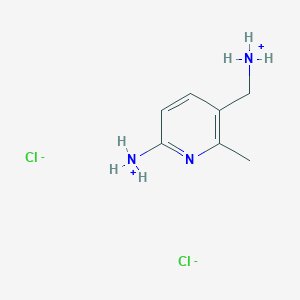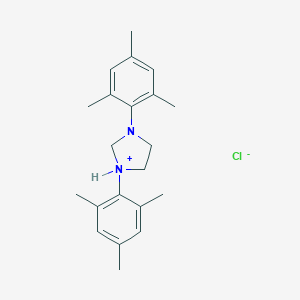
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate, also known as Ethyl 4-methylene-3-oxo-2-oxazolidinecarboxylate or Ethyl 2-oxo-4-methylene-3-oxazolidinecarboxylate, is a chemical compound that belongs to the oxazolidinecarboxylate family. It is a white crystalline powder with a molecular formula of C7H9NO4 and a molecular weight of 175.15 g/mol. Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate has been extensively studied for its various applications in scientific research.
Mechanism of Action
The mechanism of action of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It can also act as a Lewis acid catalyst, which promotes the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also not expected to cause any adverse effects on human health or the environment.
Advantages and Limitations for Lab Experiments
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has several advantages for use in lab experiments. It is a relatively simple and cost-effective compound to synthesize, and it has a high degree of stereochemical control. It can also be easily purified through recrystallization. However, one of the limitations of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and application of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate. One potential direction is the development of new synthetic methodologies that use Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate as a chiral auxiliary. Another direction is the investigation of its potential as a catalyst in various organic reactions. Additionally, Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate could be used as a starting material for the synthesis of new pharmaceuticals and natural products. Overall, the continued research and exploration of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate could lead to new discoveries and advancements in the field of organic chemistry.
Synthesis Methods
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate can be synthesized through the condensation reaction of ethyl glycinate hydrochloride and ethyl acetoacetate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization.
Scientific Research Applications
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has been used in various scientific research applications. One of its major applications is in the synthesis of chiral compounds. It has been used as a chiral auxiliary in asymmetric synthesis, which involves the creation of chiral molecules from achiral starting materials. Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has also been used as a building block in the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
166389-74-8 |
|---|---|
Product Name |
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate |
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 4-methylidene-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)8-5(2)4-12-7(8)10/h2-4H2,1H3 |
InChI Key |
PRTBRTWOPRXGDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=C)COC1=O |
Canonical SMILES |
CCOC(=O)N1C(=C)COC1=O |
synonyms |
3-Oxazolidinecarboxylic acid, 4-methylene-2-oxo-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)



![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)


![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)
